molecular formula C6H10ClN3O B6208350 6-(2-aminoethyl)pyrimidin-4-ol hydrochloride CAS No. 2703781-88-6

6-(2-aminoethyl)pyrimidin-4-ol hydrochloride

Cat. No. B6208350
CAS RN: 2703781-88-6
M. Wt: 175.6
InChI Key:
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Description

6-(2-aminoethyl)pyrimidin-4-ol hydrochloride, also known as 6-AEP or 6-AEPH, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which are nitrogen-containing heterocyclic molecules. 6-AEP has been studied for its potential applications in drug design, as well as its possible use as a tool in biochemical and physiological research.

Scientific Research Applications

6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH has several potential applications in scientific research. It has been studied as a potential tool in drug design, as it has been shown to interact with a variety of protein targets. It has also been studied as a potential tool in biochemical and physiological research. It has been shown to interact with a variety of enzymes, and has been used to study enzyme kinetics and regulation. It has also been used to study the effects of different compounds on the activity of enzymes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms. It has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, as well as through electrostatic interactions. It has also been shown to interact with enzymes through covalent bonding, as well as through non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH have not been fully studied, but it has been shown to interact with a variety of enzymes. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, and to activate enzymes such as phospholipase A2. It has also been shown to modulate the activity of other enzymes, such as phosphodiesterase.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH in laboratory experiments include its low cost and its availability in a variety of forms. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of using 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH in laboratory experiments is its relatively low solubility in aqueous solutions.

Future Directions

There are several potential future directions for the use of 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH in scientific research. It could be used to develop new drugs or to study the effects of existing drugs on different enzymes. It could also be used to study the effects of different compounds on the activity of enzymes, or to study the regulation of enzyme activity. Additionally, it could be used to study the effects of different compounds on the structure and function of proteins. Finally, it could be used to study the effects of different compounds on the activity of cells and tissues.

Synthesis Methods

6-(2-aminoethyl)pyrimidin-4-ol hydrochloride is synthesized from the reaction of pyrimidine-4-ol and 2-aminoethanol, in the presence of hydrochloric acid. The reaction proceeds through a series of steps, beginning with the formation of a Schiff base intermediate from the condensation of the two reactants. This intermediate then undergoes a series of rearrangements to form the final product, 6-(2-aminoethyl)pyrimidin-4-ol hydrochlorideH. The reaction is typically carried out in an aqueous solution, and is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethyl)pyrimidin-4-ol hydrochloride involves the reaction of 2-aminoethylamine with 4,6-dichloropyrimidine followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "2-aminoethylamine", "4,6-dichloropyrimidine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminoethylamine in ethanol and add 4,6-dichloropyrimidine dropwise with stirring. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in hydrochloric acid and heat the mixture at reflux for 4 hours.", "Step 4: Cool the reaction mixture and adjust the pH to basic using sodium hydroxide. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the ethyl acetate solution and precipitate the product with diethyl ether. Filter the solid product and dry under vacuum to obtain 6-(2-aminoethyl)pyrimidin-4-ol hydrochloride." ] }

CAS RN

2703781-88-6

Product Name

6-(2-aminoethyl)pyrimidin-4-ol hydrochloride

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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